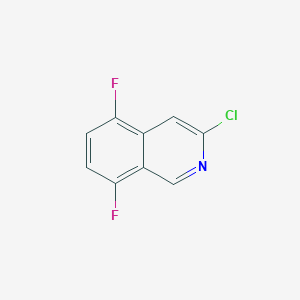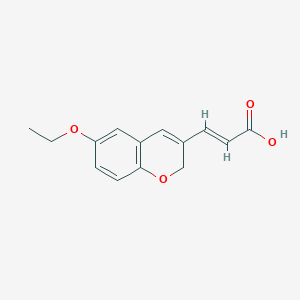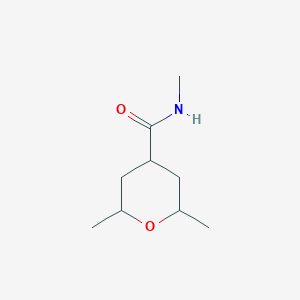![molecular formula C11H12N2OS B13176310 6-{2-Thia-5-azabicyclo[2.2.1]heptan-5-yl}pyridine-3-carbaldehyde](/img/structure/B13176310.png)
6-{2-Thia-5-azabicyclo[2.2.1]heptan-5-yl}pyridine-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-{2-Thia-5-azabicyclo[2.2.1]heptan-5-yl}pyridine-3-carbaldehyde is a complex organic compound with the molecular formula C11H12N2OS. It is characterized by a bicyclic structure containing both sulfur and nitrogen atoms, making it a unique and interesting molecule for various scientific studies .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-{2-Thia-5-azabicyclo[2.2.1]heptan-5-yl}pyridine-3-carbaldehyde typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions to form the bicyclic structure. Specific reagents and catalysts are used to facilitate the formation of the thia-azabicyclo structure .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to maintain consistent reaction conditions and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
6-{2-Thia-5-azabicyclo[2.2.1]heptan-5-yl}pyridine-3-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Commonly involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
6-{2-Thia-5-azabicyclo[2.2.1]heptan-5-yl}pyridine-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 6-{2-Thia-5-azabicyclo[2.2.1]heptan-5-yl}pyridine-3-carbaldehyde involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological effects. The pathways involved can vary depending on the specific application and the nature of the interaction .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to 6-{2-Thia-5-azabicyclo[2.2.1]heptan-5-yl}pyridine-3-carbaldehyde include:
- 2-Oxa-5-azabicyclo[2.2.1]heptan-7-ol
- 8-Azabicyclo[3.2.1]octane derivatives
- Oxygenated 2-azabicyclo[2.2.1]heptanes .
Uniqueness
What sets this compound apart is its unique combination of sulfur and nitrogen within a bicyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Eigenschaften
Molekularformel |
C11H12N2OS |
|---|---|
Molekulargewicht |
220.29 g/mol |
IUPAC-Name |
6-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C11H12N2OS/c14-6-8-1-2-11(12-4-8)13-5-10-3-9(13)7-15-10/h1-2,4,6,9-10H,3,5,7H2 |
InChI-Schlüssel |
BZZSCQKAZUAIHO-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2CN(C1CS2)C3=NC=C(C=C3)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Fluoro-2-[4-(propan-2-yl)cyclohexyl]acetic acid](/img/structure/B13176238.png)
![4-[Methyl(1-methylpyrrolidin-3-yl)amino]thiophene-2-carbaldehyde](/img/structure/B13176239.png)
![(1R,2R)-2-{[1-(propan-2-yl)-1H-pyrazol-4-yl]oxy}cyclopentan-1-ol](/img/structure/B13176243.png)
![10-(Cyclopropylmethyl)-3,10-diazabicyclo[4.3.1]decan-4-one](/img/structure/B13176251.png)



![{[2-(Chloromethyl)-2-ethylbutoxy]methyl}benzene](/img/structure/B13176281.png)

![Ethyl 4,6,6-trimethyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13176284.png)
![Methyl 2-[2-oxo-4-(thiophen-2-yl)piperidin-1-yl]acetate](/img/structure/B13176288.png)

![2-(Ethanesulfonyl)-2,6-diazaspiro[3.5]nonane](/img/structure/B13176297.png)
